红霉素A 9,11-亚胺醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .
科学研究应用
Erythromycin A 9,11-Imino Ether has several scientific research applications:
作用机制
Target of Action
Erythromycin A 9,11-Imino Ether, like other macrolide antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , a vital process for bacterial growth and survival .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit . This binding inhibits the translation of mRNA , effectively blocking the progression of nascent polypeptide chains
生化分析
Biochemical Properties
Erythromycin A 9,11-Imino Ether, like other macrolides, interferes with protein synthesis . It does this by targeting the 52S ribosomal subunit, blocking the progression of nascent polypeptide chains. This interaction with the ribosome is a key aspect of its biochemical activity.
Cellular Effects
Erythromycin A 9,11-Imino Ether has demonstrated favorable activity against erythromycin-susceptible Streptococcus pneumoniae . It also exhibits improved activity against erythromycin-resistant S. pneumoniae encoded by the erm gene and the erm and mef genes . These effects on various types of cells highlight its potential as an antibacterial agent.
Molecular Mechanism
The molecular mechanism of Erythromycin A 9,11-Imino Ether involves its interaction with the 52S ribosomal subunit. By binding to this subunit, it inhibits bacterial protein synthesis, blocking the progression of nascent polypeptide chains. This mechanism of action is similar to that of other macrolide antibiotics.
Metabolic Pathways
Erythromycin A 9,11-Imino Ether is likely to be involved in similar metabolic pathways as other macrolides. Macrolides are generally metabolized in the liver, with enzymes such as cytochrome P450 playing a role in their metabolism .
Transport and Distribution
Like other macrolides, it is likely to be distributed throughout the body after administration .
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:
Formation of Erythromycin A Oxime: Erythromycin A reacts with hydroxylamine to form erythromycin A oxime.
Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement in the presence of a rearrangement reagent such as mesyl chloride or toluene sulfochloride, resulting in the formation of the imino ether.
Industrial Production Methods: Industrial production of Erythromycin A 9,11-Imino Ether follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .
化学反应分析
Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the imino ether group can lead to the formation of 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution: The imino ether group can be substituted with different functional groups to create various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like aldehydes and hydrazines are employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of erythromycin.
Reduction Products: 9-deoxo-9a-aza-9a-homo-erythromycin.
Substitution Products: N-(1-ethoxyalkyl)imines and 9,12-epoxy Schiff’s base derivatives.
相似化合物的比较
Erythromycin A: The parent compound with similar antibacterial properties but less stability under acidic conditions.
Clarithromycin: A second-generation macrolide with improved bioavailability and fewer gastrointestinal side effects.
Azithromycin: Known for its extended half-life and enhanced activity against resistant strains.
Telithromycin: A ketolide with potent activity against macrolide-resistant bacteria.
Uniqueness: Erythromycin A 9,11-Imino Ether is unique due to its imino ether group, which imparts increased stability and allows for the synthesis of various derivatives with enhanced antibacterial activity. Its ability to undergo multiple chemical reactions makes it a valuable compound for developing new antibiotics .
属性
CAS 编号 |
161193-44-8 |
---|---|
分子式 |
C37H66N2O12 |
分子量 |
730.9 g/mol |
IUPAC 名称 |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1 |
InChI 键 |
NZDCTMQIUOEUSN-MKYKIHCTSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
规范 SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。